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Compound of Interest

Compound Name: BFC1108

Cat. No.: B505118

Compound: BFC1108 Class: Small Molecule Kinase Inhibitor Therapeutic Target: Hypothetical
Kinase HK1 (HypeKinase 1) Indication: Investigational drug for solid tumors

This document provides a preliminary overview of the non-clinical toxicity profile of BFC1108, a
novel inhibitor of HypeKinase 1 (HK1). The following sections detail the methodologies and
results from key in vitro and in vivo toxicology studies designed to characterize its safety profile.

Executive Summary

BFC1108 is a potent inhibitor of HK1. Preclinical evaluation has identified a generally
acceptable toxicity profile, with manageable off-target effects. The primary toxicity concerns
identified at this stage are dose-dependent hepatotoxicity and mild cardiovascular effects at
higher concentrations. The No-Observed-Adverse-Effect-Level (NOAEL) has been established
in rodent studies to guide future clinical trial design.

In Vitro Toxicity
Cytotoxicity in Human Cell Lines

Objective: To determine the cytotoxic potential of BFC1108 against a panel of human cell lines.

Experimental Protocol: Human cancer cell lines (HepG2, HEK293, and MCF-7) were seeded in
96-well plates at a density of 1 x 10* cells/well and allowed to adhere overnight. BFC1108 was
dissolved in DMSO and added to the culture medium at final concentrations ranging from 0.1
MM to 100 puM. The final DMSO concentration was maintained at 0.1% in all wells. Cells were
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incubated for 72 hours at 37°C in a 5% CO2 humidified atmosphere. Cell viability was assessed
using a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
Luminescence was recorded using a plate reader, and the ICso (half-maximal inhibitory
concentration) values were calculated using a four-parameter logistic curve fit.

Data Presentation:

Table 1: In Vitro Cytotoxicity of BFC1108 (ICso Values)

Cell Line Tissue of Origin ICs0 (M)
HepG2 Liver Carcinoma 25.4
HEK293 Embryonic Kidney 48.2

| MCF-7 | Breast Carcinoma | > 100 |

hERG Channel Assay

Obijective: To assess the potential for BFC1108 to inhibit the hERG (human Ether-a-go-go-
Related Gene) potassium channel, a key indicator of pro-arrhythmic risk.

Experimental Protocol: The effect of BFC1108 on the hERG potassium channel was evaluated
using an automated patch-clamp system on HEK293 cells stably expressing the hERG
channel. Cells were exposed to BFC1108 at concentrations ranging from 0.1 uM to 30 uM. The
vehicle control was 0.1% DMSO. The cells were subjected to a voltage pulse protocol to elicit
hERG tail currents. The inhibition of the peak tail current was measured and the 1Cso value was
determined by plotting the percentage of inhibition against the compound concentration.

Data Presentation:

Table 2: hERG Channel Inhibition by BFC1108

Compound ICs0 (M)

| BFC1108 | 18.7 |
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In Vivo Toxicity
Acute Toxicity in Sprague-Dawley Rats

Objective: To determine the acute toxicity and estimate the LDso (lethal dose, 50%) of
BFC1108 in rats following a single oral dose.

Experimental Protocol: Male and female Sprague-Dawley rats (8-10 weeks old) were
administered a single oral gavage dose of BFC1108 at 500, 1000, and 2000 mg/kg. A control
group received the vehicle (0.5% methylcellulose in water). Animals were observed for clinical
signs of toxicity at 1, 2, 4, and 6 hours post-dosing and then daily for 14 days. Body weights
were recorded on days 0, 7, and 14. At the end of the study, all surviving animals were
euthanized, and a gross necropsy was performed.

Data Presentation:

Table 3: Acute Oral Toxicity of BFC1108 in Rats

Dose (mglkg) Sex Mortality (n/total) Clinical Signs
No significant
500 MIF 0/10 L
findings
Lethargy, piloerection
1000 M/F 2/10 o »P
within 4 hours
Severe lethargy,
2000 M/F 6/10 ataxia, mortality within

24 hours

| LDso Estimate | M/F | ~1500 mg/kg | |

Mechanistic Insights & Visualizations
Experimental Workflow for Acute Toxicity Study

The following diagram outlines the workflow for the in vivo acute toxicity assessment of
BFC1108.
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Caption: Workflow for the in vivo acute toxicity study of BFC1108.

Hypothetical Off-Target Signhaling Pathway

The observed hepatotoxicity at higher doses may be linked to off-target inhibition of SRC
kinase, a non-receptor tyrosine kinase involved in cell survival pathways. Inhibition of SRC can
lead to an increase in pro-apoptotic signals, particularly in metabolically active hepatocytes.
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Caption: Hypothetical off-target signaling pathway for BFC1108-induced hepatotoxicity.

« To cite this document: BenchChem. [Preliminary Toxicity Profile of BFC1108: An In-Depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b505118#preliminary-toxicity-profile-of-bfc1108]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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